ethyl 1-[3-(2-methoxyphenyl)acryloyl]-4-piperidinecarboxylate
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Overview
Description
Ethyl 1-[3-(2-methoxyphenyl)acryloyl]-4-piperidinecarboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring, an acrylate moiety, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-[3-(2-methoxyphenyl)acryloyl]-4-piperidinecarboxylate typically involves the reaction of 4-piperidinecarboxylic acid with ethyl acrylate in the presence of a base such as sodium hydride. The reaction is carried out under reflux conditions in an organic solvent like tetrahydrofuran (THF). The resulting intermediate is then reacted with 2-methoxybenzaldehyde in the presence of a catalyst such as piperidine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling reaction parameters can improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[3-(2-methoxyphenyl)acryloyl]-4-piperidinecarboxylate can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The acrylate moiety can be reduced to form a saturated ester.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of saturated esters.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Ethyl 1-[3-(2-methoxyphenyl)acryloyl]-4-piperidinecarboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 1-[3-(2-methoxyphenyl)acryloyl]-4-piperidinecarboxylate involves its interaction with specific molecular targets. The methoxyphenyl group may interact with aromatic residues in proteins, while the acrylate moiety can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Ethyl 1-[3-(2-methoxyphenyl)acryloyl]-4-piperidinecarboxylate can be compared with other piperidine derivatives, such as:
Ethyl 4-piperidinecarboxylate: Lacks the acrylate and methoxyphenyl groups, resulting in different chemical properties and biological activities.
1-[3-(2-Hydroxyphenyl)acryloyl]-4-piperidinecarboxylate: Contains a hydroxyl group instead of a methoxy group, which can affect its reactivity and interactions with biological targets.
Properties
IUPAC Name |
ethyl 1-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4/c1-3-23-18(21)15-10-12-19(13-11-15)17(20)9-8-14-6-4-5-7-16(14)22-2/h4-9,15H,3,10-13H2,1-2H3/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWTDEGSTCQKIPL-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C=CC2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1CCN(CC1)C(=O)/C=C/C2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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